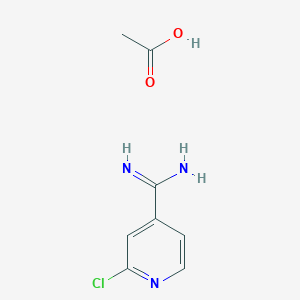![molecular formula C12H9NO3 B11891032 [(4-Methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetonitrile CAS No. 65031-11-0](/img/structure/B11891032.png)
[(4-Methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetonitrile is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetonitrile typically involves the reaction of 4-methyl-2-oxo-2H-1-benzopyran-6-ol with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate heating (around 60-80°C)
Catalyst: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide
Solvent: Common solvents include ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[(4-Methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetonitrile undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted benzopyran derivatives
Wissenschaftliche Forschungsanwendungen
[(4-Methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of [(4-Methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylumbelliferone: Another benzopyran derivative with similar structural features.
Coumarin: A well-known benzopyran compound with diverse biological activities.
Baicalin: A flavonoid with a benzopyran structure, known for its anti-inflammatory and antioxidant properties.
Uniqueness
[(4-Methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its acetonitrile moiety allows for unique interactions and applications not seen in other benzopyran derivatives.
Eigenschaften
CAS-Nummer |
65031-11-0 |
|---|---|
Molekularformel |
C12H9NO3 |
Molekulargewicht |
215.20 g/mol |
IUPAC-Name |
2-(4-methyl-2-oxochromen-6-yl)oxyacetonitrile |
InChI |
InChI=1S/C12H9NO3/c1-8-6-12(14)16-11-3-2-9(7-10(8)11)15-5-4-13/h2-3,6-7H,5H2,1H3 |
InChI-Schlüssel |
CXILJYQPRDESSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-](/img/structure/B11890968.png)

![3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11890975.png)





![1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carbonyl chloride](/img/structure/B11891012.png)




